Cas no 1517470-04-0 (3-(2-fluoroethanesulfonyl)methylazetidine)

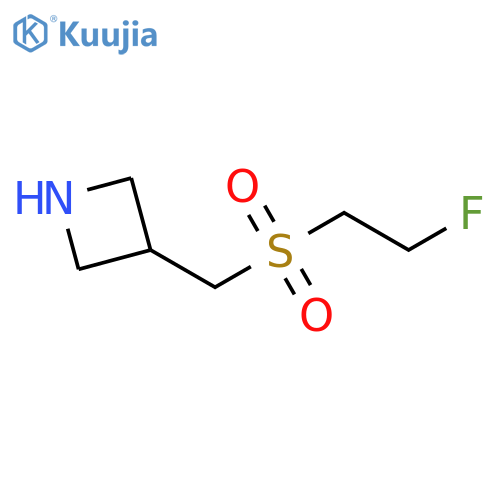

1517470-04-0 structure

商品名:3-(2-fluoroethanesulfonyl)methylazetidine

CAS番号:1517470-04-0

MF:C6H12FNO2S

メガワット:181.228384017944

MDL:MFCD24067977

CID:5101349

PubChem ID:81197943

3-(2-fluoroethanesulfonyl)methylazetidine 化学的及び物理的性質

名前と識別子

-

- Azetidine, 3-[[(2-fluoroethyl)sulfonyl]methyl]-

- 3-(2-fluoroethanesulfonyl)methylazetidine

-

- MDL: MFCD24067977

- インチ: 1S/C6H12FNO2S/c7-1-2-11(9,10)5-6-3-8-4-6/h6,8H,1-5H2

- InChIKey: WREIUMGEUHUJGA-UHFFFAOYSA-N

- ほほえんだ: N1CC(CS(CCF)(=O)=O)C1

3-(2-fluoroethanesulfonyl)methylazetidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-321361-0.25g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 0.25g |

$2077.0 | 2023-09-04 | ||

| Enamine | EN300-321361-5.0g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 5.0g |

$6545.0 | 2023-02-24 | ||

| Enamine | EN300-321361-0.1g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 0.1g |

$1986.0 | 2023-09-04 | ||

| Enamine | EN300-321361-2.5g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 2.5g |

$4424.0 | 2023-09-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1548870-1g |

3-(((2-Fluoroethyl)sulfonyl)methyl)azetidine |

1517470-04-0 | 98% | 1g |

¥13137 | 2023-04-15 | |

| Enamine | EN300-321361-0.05g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 0.05g |

$1895.0 | 2023-09-04 | ||

| Enamine | EN300-321361-10.0g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 10.0g |

$9704.0 | 2023-02-24 | ||

| Enamine | EN300-321361-5g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 5g |

$6545.0 | 2023-09-04 | ||

| Enamine | EN300-321361-1g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 1g |

$2257.0 | 2023-09-04 | ||

| Enamine | EN300-321361-0.5g |

3-[(2-fluoroethanesulfonyl)methyl]azetidine |

1517470-04-0 | 0.5g |

$2167.0 | 2023-09-04 |

3-(2-fluoroethanesulfonyl)methylazetidine 関連文献

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

2. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

1517470-04-0 (3-(2-fluoroethanesulfonyl)methylazetidine) 関連製品

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬